2-{[(4-isopropylphenoxy)acetyl]amino}-N-phenylbenzamide
2-{[(4-isopropylphenoxy)acetyl]amino}-N-phenylbenzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1013845
InChI:
InChI=1S/C24H24N2O3/c1-17(2)18-12-14-20(15-13-18)29-16-23(27)26-22-11-7-6-10-21(22)24(28)25-19-8-4-3-5-9-19/h3-15,17H,16H2,1-2H3,(H,25,28)(H,26,27)
SMILES:
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3
Molecular Formula:
C24H24N2O3
Molecular Weight:
388.5 g/mol
2-{[(4-isopropylphenoxy)acetyl]amino}-N-phenylbenzamide
CAS No.:
Cat. No.: VC1013845
Molecular Formula: C24H24N2O3
Molecular Weight: 388.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H24N2O3 |
|---|---|
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | N-phenyl-2-[[2-(4-propan-2-ylphenoxy)acetyl]amino]benzamide |
| Standard InChI | InChI=1S/C24H24N2O3/c1-17(2)18-12-14-20(15-13-18)29-16-23(27)26-22-11-7-6-10-21(22)24(28)25-19-8-4-3-5-9-19/h3-15,17H,16H2,1-2H3,(H,25,28)(H,26,27) |
| Standard InChI Key | GDVDYYYSVMRZIW-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator